

Toxicological Profile of Tetraethylene Glycol Monomethyl Ether: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tetraethylene glycol monomethyl ether*

Cat. No.: *B1677521*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for **tetraethylene glycol monomethyl ether** (TEGME), a high-production volume chemical with applications as a solvent and in chemical synthesis. Given the limited number of studies specifically focused on TEGME, this guide also incorporates data from structurally related higher-order ethylene glycol ethers to provide a broader context for its toxicological profile. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound.

Executive Summary

Tetraethylene glycol monomethyl ether (CAS No. 23783-42-8), a member of the high boiling point ethylene glycol ethers category, generally demonstrates low acute toxicity. The primary concern with some lower molecular weight glycol ethers, such as ethylene glycol monomethyl ether (EGME), is reproductive and developmental toxicity, which is mediated by their metabolism to alkoxyacetic acids. However, evidence suggests that as the length of the ethylene glycol chain increases, this characteristic toxicity is significantly attenuated. For TEGME and other high boiling point glycol ethers, the potential for reproductive and developmental effects appears to be low. This document summarizes the available quantitative data, outlines general experimental protocols based on international guidelines, and discusses the likely mechanism of toxicity in the context of the broader glycol ether family.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	23783-42-8	
Molecular Formula	C9H20O5	
Molecular Weight	208.25 g/mol	
Appearance	Clear, colorless liquid	[1]
Boiling Point	158 - 160 °C @ 5 mmHg	[2]
Melting Point	-39 °C	[3]
Flash Point	> 110 °C	[2]
Specific Gravity	0.987	[2]
Vapor Density	7.18	[2]
Solubility	Miscible in water	

Toxicological Data

Acute Toxicity

TEGME exhibits low acute toxicity via the oral route. Data for dermal and inhalation routes are limited, but information on similar high boiling point glycol ethers suggests low toxicity by these routes as well.

Route	Species	Value	Reference
Oral (LD50)	Rat	> 2000 mg/kg	[2]
Oral (LD50)	Rat	> 15,000 mg/kg	[4]

Skin and Eye Irritation

Available data suggests that TEGME may cause mild skin and eye irritation.[1]

Genetic Toxicity

Specific studies on the genotoxicity of TEGME are not readily available in the public literature. However, the broader class of glycol ethers has generally not shown evidence of genotoxic activity in conventional assays.[5]

Repeated Dose Toxicity

Specific repeated dose toxicity studies for TEGME are limited. However, an OECD SIDS (Screening Information Dataset) report on the "High Boiling Ethylene Glycol Ethers" category, which includes TEGME, suggests a low potential for systemic toxicity with repeated exposure. [4] Studies on tetraethylene glycol (the parent glycol) showed no renal toxicity at high doses, in contrast to shorter-chain ethylene glycols.

Reproductive and Developmental Toxicity

Direct and comprehensive reproductive and developmental toxicity studies on TEGME are not available in the reviewed literature. The primary concern for the glycol ether class of chemicals is their potential for reproductive and developmental effects, as seen with shorter-chain members like EGME.[6][7] The mechanism for this toxicity is the metabolic conversion to alkoxyacetic acids.[5] For higher-order ethylene glycol ethers like TEGME, it is hypothesized that the longer chain length hinders this metabolic conversion, leading to significantly lower reproductive and developmental toxicity.

An OECD SIDS report for the "High Boiling Ethylene Glycol Ethers" category, which includes TEGME, indicates a low priority for further work based on a low hazard potential.[4] This suggests that the potential for reproductive and developmental toxicity is considered low for this category of substances.

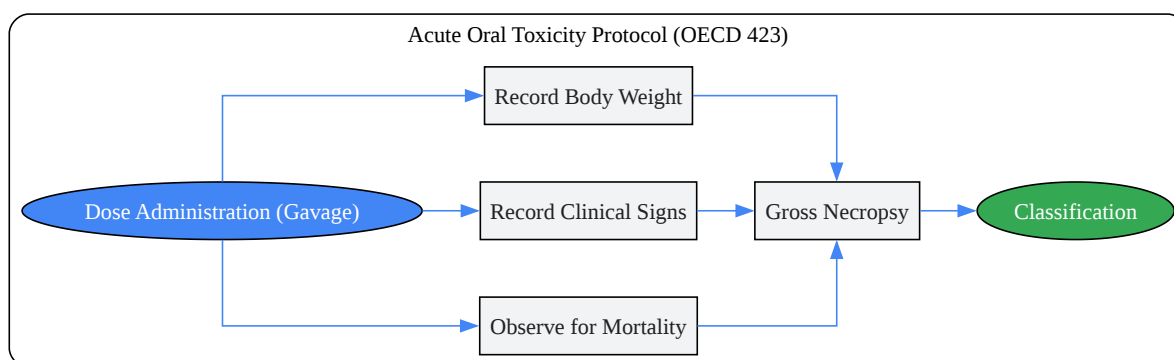
Experimental Protocols

While specific experimental protocols for TEGME studies are not available, the following sections describe generalized methodologies based on OECD guidelines for the toxicological endpoints of interest.

Acute Oral Toxicity (Following OECD Guideline 423)

A study to determine the acute oral toxicity would typically involve the administration of TEGME to a small number of rats at one of a series of fixed dose levels. The initial dose would be

selected based on available information, likely starting at 2000 mg/kg body weight given the known low acute toxicity.[8][9] The substance would be administered by gavage to fasted animals.[8][9] Animals would be observed for mortality and clinical signs of toxicity for up to 14 days.[8][9] The results would be used to classify the substance according to its acute oral toxicity.

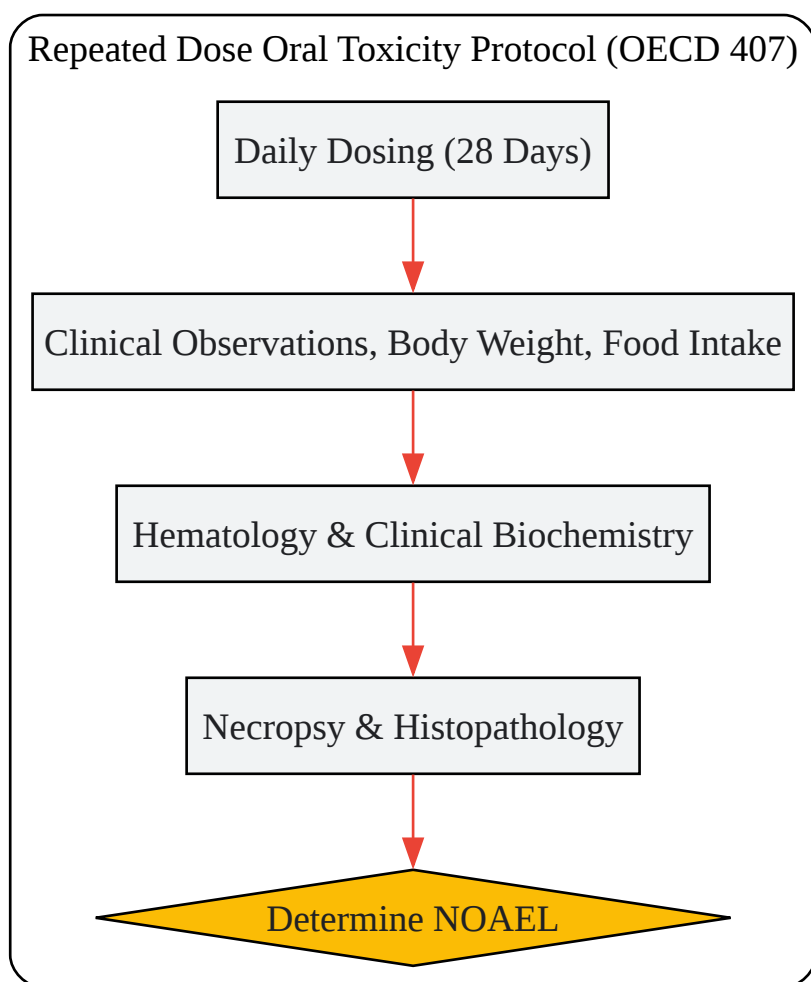


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Acute Oral Toxicity Workflow

Repeated Dose Oral Toxicity (Following OECD Guideline 407)

To assess the effects of repeated exposure, TEGME would be administered daily to groups of rodents (typically rats) at three or more dose levels for a period of 28 days.[10] A control group receiving the vehicle only would also be included.[10] The substance would be administered orally, for example, by gavage.[10] During the study, animals would be observed for clinical signs of toxicity, and body weight and food consumption would be monitored.[10] At the end of the study, blood and urine samples would be collected for hematological and clinical biochemistry analysis.[10] A full necropsy would be performed on all animals, and selected organs would be weighed and examined histopathologically.[10] The No-Observed-Adverse-Effect Level (NOAEL) would be determined.



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Repeated Dose Toxicity Workflow

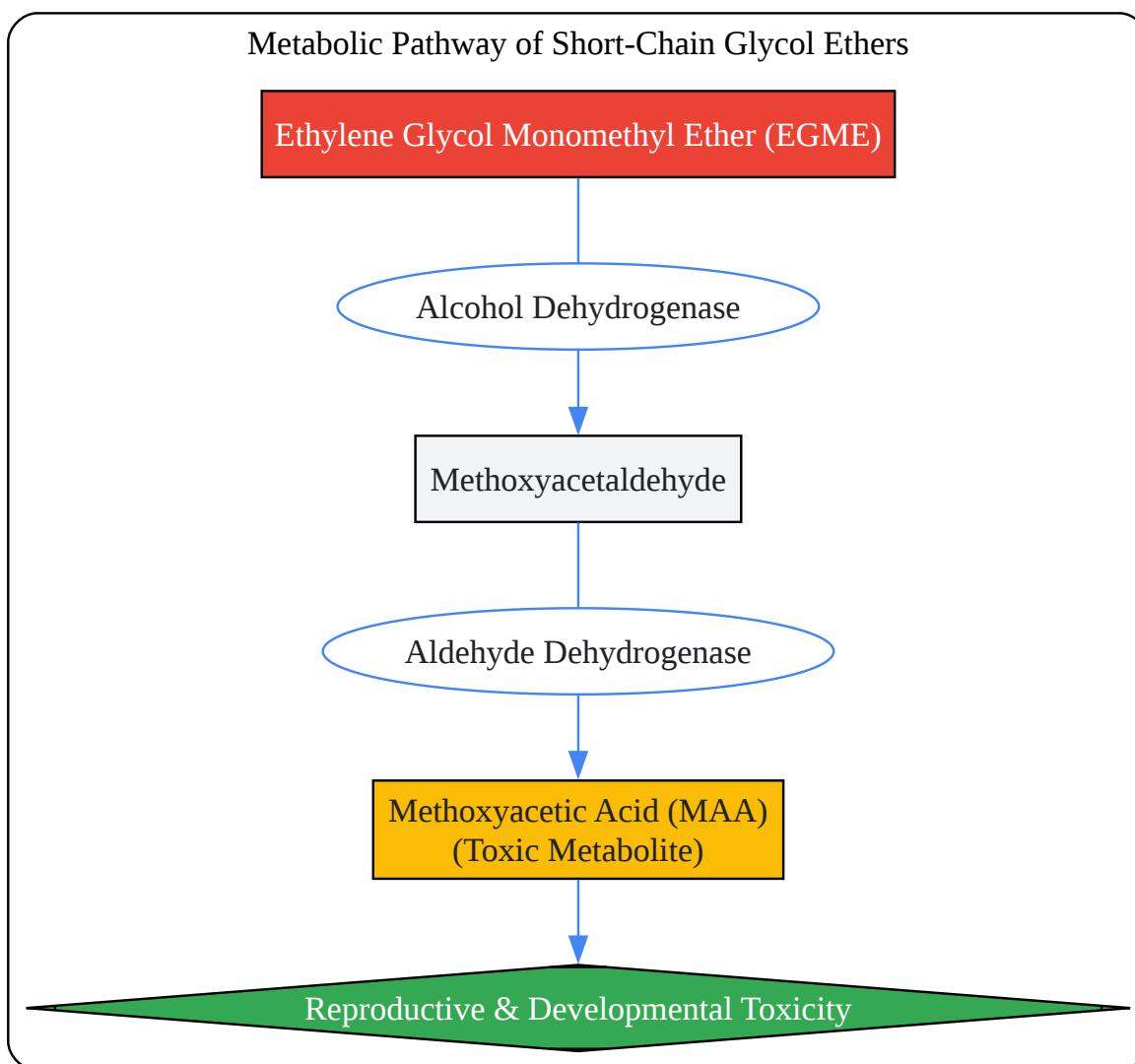
Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)

A screening study for reproductive and developmental toxicity would involve the administration of TEGME to groups of male and female rats. Dosing of males would begin two weeks prior to mating and continue until termination. Females would be dosed for two weeks prior to mating, during mating, gestation, and lactation. The substance would be administered orally.

Observations would include effects on mating performance, fertility, length of gestation, and parturition. The offspring would be examined for viability, growth, and any developmental abnormalities. At termination, reproductive organs of the parent animals would be examined.

Mechanism of Toxicity

The established mechanism of reproductive and developmental toxicity for certain short-chain glycol ethers, such as ethylene glycol monomethyl ether (EGME), involves their metabolism to alkoxyacetic acids.[5] This metabolic pathway is depicted below.



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Metabolism to Toxic Alkoxyacetic Acid

Methoxyacetic acid (MAA) is the metabolite responsible for the testicular and developmental toxicity observed with EGME.[5] For higher-order ethylene glycol ethers like TEGME, it is believed that the increased chain length and hydrophilicity alter the toxicokinetics, leading to a reduced rate of metabolism to the corresponding toxic alkoxyacetic acid. This would explain the observed decrease in toxicity with increasing ethylene glycol chain length.

Conclusion

Tetraethylene glycol monomethyl ether has a low acute toxicity profile. While data on repeated dose and reproductive/developmental toxicity are limited for TEGME specifically, the available information on structurally similar high boiling point ethylene glycol ethers suggests a low potential for the adverse effects seen with shorter-chain glycol ethers. The likely reason for this is a reduced metabolic conversion to toxic alkoxyacetic acid metabolites. However, in the absence of direct, comprehensive studies on TEGME, a definitive conclusion on its chronic and reproductive toxicity cannot be made. Further studies conducted according to international guidelines would be necessary to fully characterize the toxicological profile of this compound.

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